2-(methylsulfanyl)-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide
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Overview
Description
2-(methylsulfanyl)-N’-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is a complex organic compound that features a pyridine ring substituted with a methylsulfanyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N’-(oxolane-2-carbonyl)pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine hydrate.
Oxolane-2-carbonyl Group Addition: The final step involves the acylation of the hydrazide with oxolane-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbohydrazide moiety can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It may be used as a probe to study biochemical pathways or as a ligand in the development of new bioactive compounds.
Industrial Applications: The compound could be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N’-(oxolane-2-carbonyl)pyridine-3-carbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbohydrazide moiety suggests potential interactions with biological nucleophiles, while the pyridine ring may facilitate binding to aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyridine-3-carbohydrazide: Lacks the oxolane-2-carbonyl group, which may affect its reactivity and binding properties.
N’-(oxolane-2-carbonyl)pyridine-3-carbohydrazide: Lacks the methylsulfanyl group, which may influence its electronic properties and reactivity.
2-(methylsulfanyl)-N’-(oxolane-2-carbonyl)benzene-1-carbohydrazide: Features a benzene ring instead of a pyridine ring, which may alter its aromaticity and reactivity.
Uniqueness
2-(methylsulfanyl)-N’-(oxolane-2-carbonyl)pyridine-3-carbohydrazide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N'-(oxolane-2-carbonyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19-12-8(4-2-6-13-12)10(16)14-15-11(17)9-5-3-7-18-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXRFSOXVREDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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